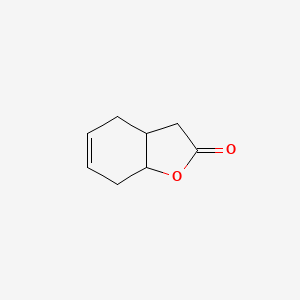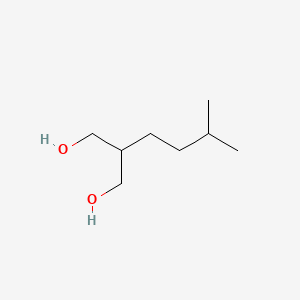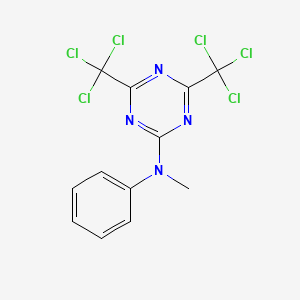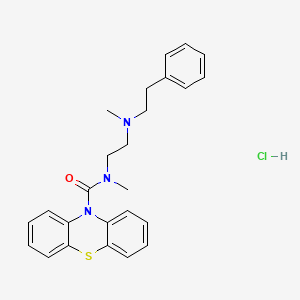
4E-nonenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4E-Nonenoic acid, also known as (4E)-4-nonenoic acid, is an organic compound with the molecular formula C9H16O2. It is a carboxylic acid with a double bond located at the fourth carbon in the E-configuration. This compound is part of the nonenoic acid family and is characterized by its unique structure, which includes a long carbon chain and a carboxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4E-Nonenoic acid can be synthesized through various methods. One common approach involves the oxidation of 4-nonene using oxidizing agents such as potassium permanganate or ozone. The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of 4-nonene. This process often involves the use of metal catalysts and specific reaction conditions to achieve high yields and purity. The industrial production methods are optimized for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4E-Nonenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce nonanoic acid.
Reduction: Reduction reactions can convert this compound to nonenoic alcohols.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Alcohols and amines in the presence of acid catalysts.
Major Products:
Oxidation: Nonanoic acid.
Reduction: Nonenoic alcohols.
Substitution: Esters and amides of nonenoic acid.
Applications De Recherche Scientifique
4E-Nonenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes.
Industry: this compound is utilized in the production of polymers, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of 4E-nonenoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including those involved in lipid metabolism and signal transduction. Its effects are mediated through the formation of covalent adducts with proteins and other biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
4E-Nonenoic acid can be compared with other similar compounds such as:
Nonanoic acid: Lacks the double bond present in this compound, resulting in different chemical properties and reactivity.
4Z-Nonenoic acid: Has a double bond in the Z-configuration, leading to distinct stereochemical and biological properties.
4-Hydroxy-nonenoic acid: Contains a hydroxyl group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific double bond configuration and its versatile reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(E)-non-4-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11)/b6-5+ |
Clé InChI |
HVCNEOVTZJYUAI-AATRIKPKSA-N |
SMILES isomérique |
CCCC/C=C/CCC(=O)O |
SMILES canonique |
CCCCC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)


![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)

![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)

![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)

